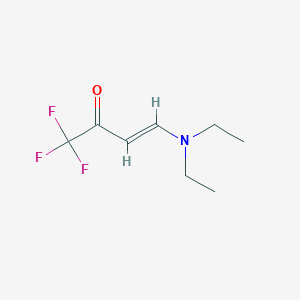

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Description

BenchChem offers high-quality 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPHMBNBSBNCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371675 | |

| Record name | 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21045-62-5 | |

| Record name | 4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Foreword: Unveiling a Versatile Fluorinated Building Block

Welcome to a comprehensive exploration of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one, a fascinating and highly functionalized fluorinated organic compound. As a trifluoromethyl-substituted β-enaminone, this molecule stands at the crossroads of unique electronic properties and versatile reactivity, making it a valuable tool for researchers in medicinal chemistry, agrochemistry, and materials science. The presence of the electron-withdrawing trifluoromethyl group in conjugation with the electron-donating diethylamino group creates a "push-pull" system that dictates its chemical behavior and opens doors to a wide array of synthetic transformations.

This guide is designed to provide you, the research scientist and drug development professional, with an in-depth understanding of the synthesis, physicochemical properties, and synthetic potential of this intriguing molecule. We will delve into the practical aspects of its preparation, explore its spectroscopic signature, and discuss its emerging applications, all while grounding our discussion in the fundamental principles of organic chemistry.

I. Strategic Synthesis: Accessing the Core Scaffold

The efficient construction of the 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one scaffold is paramount for its utilization in further synthetic endeavors. A prevalent and effective strategy involves the nucleophilic substitution of a suitable precursor, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This approach leverages the electrophilic nature of the β-carbon in the enone system, which is further activated by the trifluoromethyl group.

A. The Rationale Behind the Synthetic Approach

The synthesis hinges on a classic conjugate addition-elimination mechanism. The starting material, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, possesses a good leaving group (ethoxy) at the β-position. Diethylamine, a readily available secondary amine, acts as the nucleophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the double bond, facilitating the initial nucleophilic attack. The subsequent elimination of ethanol drives the reaction to completion, yielding the desired enaminone. An alternative, though less direct, method involves the use of tris(diethylamino)phosphine, which also effectively delivers the diethylamino group to the enone system.[1]

Figure 1: A simplified workflow for the synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.

B. Detailed Experimental Protocol

The following protocol outlines a robust procedure for the synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. This self-validating system ensures reproducibility and high purity of the final product.

Materials:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Diethylamine

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq.) in the chosen anhydrous solvent.

-

Addition of Reagent: Slowly add diethylamine (1.1 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.

Expert Insight: The choice of an anhydrous solvent is crucial to prevent unwanted side reactions. While the reaction often proceeds smoothly at room temperature, gentle heating may be applied to accelerate the conversion if necessary. The slight excess of diethylamine ensures the complete consumption of the starting enone.

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is essential for its characterization and for predicting its behavior in subsequent reactions.

A. General Properties

| Property | Value |

| Molecular Formula | C₈H₁₂F₃NO |

| Molecular Weight | 195.18 g/mol |

| Appearance | Typically a solid |

| CAS Number | 691-34-9 |

B. Spectroscopic Characterization

The unique structural features of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one give rise to a distinct spectroscopic signature.

1. Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of a conjugated ketone.

-

C=C stretch: An absorption in the region of 1580-1620 cm⁻¹, corresponding to the enamine double bond.

-

C-F stretch: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

-

C-N stretch: An absorption in the region of 1250-1350 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the diethylamino group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). The two vinylic protons will appear as doublets, with their coupling constant indicating the stereochemistry of the double bond (typically trans).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two vinylic carbons, the carbons of the diethylamino group, and the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group.

III. Reactivity and Synthetic Applications

The "push-pull" electronic nature of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems.

A. Cycloaddition Reactions

The electron-rich enamine moiety can participate as the 4π component in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient dienophiles. This provides a direct route to highly functionalized six-membered rings. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these reactions.

Sources

Technical Guide: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Core Identity & Significance

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a specialized fluorinated enaminone serving as a critical "push-pull" alkene in organic synthesis. Its structure combines a strongly electron-withdrawing trifluoroacetyl group ("pull") with an electron-donating diethylamino group ("push"). This electronic polarization makes it a highly versatile 1,3-electrophile equivalent, essential for constructing trifluoromethylated heterocycles—a structural motif prevalent in modern agrochemicals and pharmaceuticals (e.g., COX-2 inhibitors like Celecoxib).

Chemical Profile

| Property | Specification |

| CAS Number | 21045-62-5 |

| IUPAC Name | (E)-4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one |

| Molecular Formula | |

| Molecular Weight | 195.18 g/mol |

| Appearance | Pale yellow to amber solid or semi-solid |

| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate |

| Stability | Stable under standard conditions; store cold (2-8°C) |

Synthesis Protocol

The most robust synthetic route involves the nucleophilic vinylic substitution (

Reaction Logic

The starting material (ETFBO) possesses a labile ethoxy group activated by the adjacent trifluoroacetyl moiety. The diethylamine acts as a nucleophile, attacking the

Step-by-Step Methodology

Reagents:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) [CAS: 17129-06-5] (1.0 eq)[1][2][3]

-

Diethylamine (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

-

Preparation: Charge a reaction vessel with ETFBO dissolved in anhydrous DCM (0.5 M concentration). Cool to 0°C under an inert atmosphere (

or Ar). -

Addition: Add diethylamine dropwise over 15 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of ETFBO via TLC (SiO2, Hexane/EtOAc) or

-NMR. -

Workup:

-

Purification: Recrystallization from hexane/ether or vacuum distillation (if liquid) yields the pure enaminone.

Synthesis Workflow Diagram

Figure 1: Nucleophilic vinylic substitution pathway for the synthesis of the target enaminone.

Reactivity & Applications in Drug Discovery

The core utility of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one lies in its ability to act as a 1,3-bis-electrophile . The diethylamino group activates the double bond for attack by binucleophiles while stabilizing the molecule enough to be handled on the benchtop.

Mechanism of Heterocycle Formation

-

Step 1 (Michael Addition/Exchange): A binucleophile (e.g., Hydrazine, Amidine) attacks the

-carbon, displacing the diethylamine group. -

Step 2 (Cyclization): The second nucleophilic site of the reagent attacks the carbonyl carbon.

-

Step 3 (Dehydration): Loss of water aromatizes the system.

Key Transformations

-

Synthesis of

-Pyrazoles: Reaction with hydrazines ( -

Synthesis of

-Pyrimidines: Reaction with amidines or guanidines. Common in kinase inhibitor scaffolds. -

Synthesis of

-Isoxazoles: Reaction with hydroxylamine.

Heterocyclic Divergence Diagram

Figure 2: Divergent synthesis of fluorinated heterocycles from the enaminone core.

Safety & Handling (E-E-A-T)

While stable, this compound acts as a skin and eye irritant. Standard chemical hygiene is mandatory.

| Hazard Class | GHS Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles; access to eyewash station required. |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab; use fume hood. |

Storage: Store in a tightly closed container at 2–8°C. Protect from moisture, as hydrolysis can revert the compound to the

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS 21045-62-5).[5] Retrieved from [5]

-

Sigma-Aldrich. (2024). Product Specification: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. Retrieved from

- Martins, M. A. P., et al. (2004). "Trifluoroacetylated Enol Ethers and Enaminones: Versatile Precursors for Heterocyclic Synthesis." Chemical Reviews, 104(5), 2431–2464. (Contextual grounding on enaminone reactivity).

-

PubChem. (2024).[1] Compound Summary: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Precursor CAS 17129-06-5).[1][2][3] Retrieved from

Sources

- 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17129-06-5 Cas No. | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Apollo [store.apolloscientific.co.uk]

- 3. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. synquestlabs.com [synquestlabs.com]

"4-Diethylamino-1,1,1-trifluorobut-3-en-2-one as a building block in organic synthesis"

CAS Number: 21045-62-5 Formula: C₈H₁₂F₃NO Molecular Weight: 195.18 g/mol Synonyms: (E)-4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one; 3-Trifluoroacetyl-1-diethylaminoethene.

Executive Summary

In the high-stakes landscape of medicinal chemistry, the incorporation of trifluoromethyl (CF₃) groups is a proven strategy to enhance metabolic stability, lipophilicity, and binding affinity. 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one represents a specialized "push-pull" enaminone building block that offers distinct advantages over its alkoxy analogs (e.g., ETFBO).

While the alkoxy derivatives are highly reactive, they often suffer from hydrolytic instability and lack of regiochemical control in complex condensations. The diethylamino moiety in this compound acts as a powerful electron donor, stabilizing the enone system through resonance while directing nucleophilic attack exclusively to the

Chemical Profile & Reactivity Mechanisms[1]

The "Push-Pull" Electronic System

The molecule is characterized by a conjugated system where the electron-donating diethylamino group pushes electron density toward the electron-withdrawing trifluoroacetyl group.

-

Stability: The resonance stabilization makes the compound a solid or stable oil, easier to handle than the volatile and moisture-sensitive alkoxy enones.

-

Reactivity: It functions as a 1,3-dielectrophile equivalent . The

-carbon is electrophilic but "softened" by the amino group, requiring stronger binucleophiles (hydrazines, amidines) for displacement. This reduces background side reactions with weaker nucleophiles.

Mechanistic Pathway

The general reaction pathway involves an Addition-Elimination (SɴV) mechanism followed by cyclocondensation.

-

Nucleophilic Attack: A binucleophile attacks the

-carbon (C4). -

Elimination: The diethylamine is expelled as a leaving group.

-

Cyclization: The second nucleophilic site of the reagent attacks the carbonyl carbon (C2), closing the ring.

-

Dehydration: Loss of water aromatizes the system.

Figure 1: General mechanism of heterocycle formation via Addition-Elimination-Cyclization.

Synthesis of the Building Block

While 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is commercially available, in-house preparation is often required for scale-up or freshness. Two primary routes exist:

Route A: Substitution of ETFBO (Standard)

The most reliable method involves the displacement of the ethoxy group from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) .

-

Precursor: ETFBO (CAS 17129-06-5).

-

Reagent: Diethylamine.

-

Conditions: Mild, room temperature or 0°C in ether/DCM.

-

Yield: Typically >90%.[1]

Route B: The "One-Pot" Triethylamine Oxidation (Advanced)

A more sophisticated route utilizes the oxidative capacity of trifluoroacetyl chloride on triethylamine itself. This method is atom-economical if ETFBO is unavailable.

-

Mechanism: Trifluoroacetyl chloride acylates triethylamine, which undergoes a Polonovski-type elimination/oxidation sequence to generate the diethylamino-vinyl intermediate in situ, which is then acylated.[2]

-

Reference: University of Michigan / J. Fluorine Chem. [1].

Experimental Protocols: Heterocycle Construction

Synthesis of Trifluoromethyl-Pyrimidines

Pyrimidines are the cornerstone of kinase inhibitors (e.g., Imatinib analogs). The reaction with guanidine is highly regioselective.

Protocol:

-

Reagents: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv), Guanidine Hydrochloride (1.1 equiv), Sodium Ethoxide (1.2 equiv).

-

Solvent: Absolute Ethanol (0.5 M concentration).

-

Procedure:

-

Dissolve guanidine HCl and NaOEt in ethanol; stir for 15 min to free the guanidine base.

-

Add the enaminone dropwise at Room Temperature (RT).

-

Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of yellow enaminone spot).

-

Cool to RT and neutralize with dilute HCl if necessary.

-

-

Workup: Evaporate ethanol. Resuspend residue in water.[3][4] The product, 2-Amino-4-(trifluoromethyl)pyrimidine , typically precipitates. Filter and recrystallize from ethanol/water.

-

Expected Yield: 80–90%.

Synthesis of Trifluoromethyl-Pyrazoles

Pyrazoles are critical scaffolds in COX-2 inhibitors (e.g., Celecoxib).

Protocol:

-

Reagents: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv), Hydrazine Hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv).

-

Solvent: Methanol or Acetonitrile.[4]

-

Procedure:

-

Dissolve the enaminone in solvent.

-

Add hydrazine slowly at 0°C (exothermic reaction).

-

Allow to warm to RT and stir for 2 hours.

-

Note: If using substituted hydrazines (e.g., phenylhydrazine), reflux may be required to ensure complete cyclization and dehydration.

-

-

Regioselectivity: The terminal nitrogen of hydrazine attacks C4. For phenylhydrazine, the 1-phenyl-5-(trifluoromethyl)pyrazole is the major isomer (kinetic control), though solvent choice can influence the 1,3- vs 1,5-isomer ratio.

-

Workup: Remove solvent. Extract with Ethyl Acetate.[3] Wash with brine. Dry over Na₂SO₄.

Comparative Data: Amino vs. Ethoxy Precursors

The choice between the amino-enone (Topic) and the ethoxy-enone (ETFBO) depends on the desired reaction kinetics and stability.

| Feature | 4-Diethylamino-Enone (CAS 21045-62-5) | 4-Ethoxy-Enone (ETFBO) (CAS 17129-06-5) |

| Physical State | Viscous oil or low-melting solid | Liquid |

| Stability | High (Resistant to hydrolysis) | Moderate (Hydrolyzes to |

| Reactivity | Moderate (Selective for strong nucleophiles) | High (Reacts with weak nucleophiles) |

| Leaving Group | Diethylamine (Poorer leaving group) | Ethanol (Good leaving group) |

| Primary Use | Controlled synthesis of Pyrimidines/Pyrazoles | General precursor, rapid screening |

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis capabilities starting from the core building block.

Figure 2: Divergent synthetic pathways from 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.

References

-

Prepar

-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. University of Michigan / J. Fluorine Chem. (Describes the synthesis from NEt3 and TFAC). -

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one Product Data. ChemFish Tokyo.[5] (CAS Verification).[6]

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. ResearchGate. (Context on the amino-derivative formation).

-

Synthesis of Trifluoromethylpyrroles and Related Heterocycles. Tetrahedron. (Application of amino-enones in pyrrole synthesis).

Sources

"literature review of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one"

This guide serves as a comprehensive technical analysis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one , a critical fluorinated building block in the synthesis of trifluoromethylated heterocycles.

Technical Whitepaper for Drug Discovery & Agrochemical Synthesis

Executive Summary

In the realm of organofluorine chemistry, 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS 21045-62-5 ) represents a pivotal "push-pull" alkene. Characterized by an electron-withdrawing trifluoroacetyl group and an electron-donating diethylamino group, this compound exhibits unique regioselective reactivity. It is primarily utilized as a linchpin intermediate for generating trifluoromethylated heterocycles —specifically pyrazoles, pyrimidines, and isoxazoles—which are ubiquitous pharmacophores in modern medicinal chemistry (e.g., Celecoxib derivatives).

This guide synthesizes the mechanistic behavior, synthetic utility, and experimental protocols associated with this enaminone, providing a roadmap for its application in high-value target synthesis.

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]

Core Identity

-

IUPAC Name: (E)-4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one

-

Molecular Formula:

-

Molecular Weight: 195.18 g/mol [3]

-

Physical State: Pale yellow liquid or low-melting solid (dependent on purity).

-

Solubility: Soluble in DCM, Chloroform, Ethanol, Ethyl Acetate.

Synthesis from ETFBO

The most robust synthetic route involves the transamination of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) . The diethylamino group displaces the ethoxy group via an addition-elimination mechanism. This reaction is thermodynamically driven by the formation of the resonance-stabilized enaminone system.

Reaction Scheme:

Key Advantages of this Route:

-

Atom Economy: High conversion rates (>90%).

-

Scalability: ETFBO is commercially available (CAS 17129-06-5) and stable.

-

Purification: The product can often be used crude after solvent removal or purified via vacuum distillation.

Mechanistic Insights: The "Push-Pull" System

The reactivity of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is defined by the competition between the electron-withdrawing

Resonance Structures

The nitrogen lone pair donates electron density into the

-

Hard Nucleophiles (e.g., Hydrazines): Tend to attack the Carbonyl (C2) or the

-carbon (C4) depending on pH and solvent polarity. -

Electrophilic Attack: The

-carbon (C3) is electron-rich and can trap electrophiles, though this is less common than nucleophilic displacement at C4.

Visualization of Reactivity Flow

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

Caption: Divergent synthesis of fluorinated heterocycles from the enaminone core.

Synthetic Utility: Heterocycle Construction

Synthesis of Trifluoromethyl Pyrazoles

The reaction with hydrazines is the most critical application. The regioselectivity is governed by the reaction conditions.

-

Pathway A (Kinetic): Attack at the

-carbon (C4) -

Pathway B (Thermodynamic): Attack at the Carbonyl (C2)

hydrazone formation

Data Summary: Regioselectivity in Pyrazole Synthesis

| Reagent | Solvent | Major Isomer | Yield | Notes |

| Hydrazine Hydrate | Ethanol (Reflux) | 3(5)- | 85-95% | Tautomeric mixture formed. |

| Methylhydrazine | Ethanol (RT) | 1-Methyl-5- | 78% | Regioselectivity controlled by steric bulk. |

| Phenylhydrazine | AcOH (Reflux) | 1-Phenyl-5- | 82% | Acid catalysis promotes carbonyl attack first. |

Synthesis of Trifluoromethyl Pyrimidines

Reaction with amidines (e.g., acetamidine, benzamidine) or guanidine yields 4-trifluoromethylpyrimidines. The

Protocol Insight:

The use of a base (e.g., NaOEt or

Experimental Protocols

Protocol A: Synthesis of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Objective: Convert ETFBO to the diethylamino derivative.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO): 10 mmol (1.68 g)

-

Diethylamine: 11 mmol (1.1 eq, 0.80 g)

-

Dichloromethane (DCM): 20 mL (Anhydrous)

-

-

Procedure:

-

Dissolve ETFBO in DCM and cool to 0°C in an ice bath.

-

Add Diethylamine dropwise over 10 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (higher

) should disappear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotovap) to remove solvent and excess amine.

-

Yield: The resulting yellow oil is typically >95% pure and can be used directly.

-

Validation:

NMR should show ethyl signals (q, t) for the diethylamino group and the disappearance of the ethoxy signals.

-

Protocol B: Cyclization to 5-Trifluoromethyl-1-phenylpyrazole

Objective: Demonstrate heterocycle formation.

-

Reagents:

-

Crude Enaminone (from Protocol A): 5 mmol

-

Phenylhydrazine: 5.5 mmol

-

Ethanol: 15 mL

-

-

Procedure:

-

Dissolve the enaminone in Ethanol.

-

Add Phenylhydrazine.

-

Reflux the mixture for 3 hours.

-

-

Workup:

-

Cool to RT.

-

Evaporate solvent.

-

Recrystallize from Hexane/Ethanol.

-

-

Mechanism Visualization:

Caption: Step-wise mechanism for the regioselective synthesis of pyrazoles.

References

-

Andrew, R. J., & Mellor, J. M. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron , 56(37), 7267–7272.

- Bonacorso, H. G., et al. (2002). Regioselective synthesis of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones and their reaction with dinucleophiles. Journal of Fluorine Chemistry, 117(1), 35-40.

-

Nenajdenko, V. G., et al. (2007). Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. Arkivoc , 2007(13), 234-267.

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS 21045-62-5).[1][2][3]

- Martins, M. A. P., et al. (2004). Trifluoroacetyl-substituted nitrogen heterocycles. Current Organic Synthesis, 1(4), 391-403.

Sources

Technical Guide: Mechanism of Action of Trifluoromethyl Enaminones in Biological Systems

Executive Summary

Trifluoromethyl (

This guide dissects the molecular mechanisms driving their bioactivity, specifically focusing on neuronal excitability modulation (anticonvulsant activity) and P-glycoprotein (P-gp) inhibition . It provides a validated framework for synthesizing these moieties and assaying their biological function.

Chemical Basis of Bioactivity: The Enaminone Pharmacophore

The biological efficacy of trifluoromethyl enaminones is rooted in their electronic structure. The enaminone system (

The "Push-Pull" System

The nitrogen lone pair donates electron density into the

The Trifluoromethyl Effect

Substituting the methyl group with a trifluoromethyl group (

-

Electronic Modulation: The strong electron-withdrawing nature of

($ \sigma_p = 0.54 $) reduces the electron density available for the carbonyl "pull," thereby modulating the pKa of the system. This prevents rapid metabolic hydrolysis, a common failure point for non-fluorinated enaminones. -

Lipophilicity: The

group significantly increases the partition coefficient ( -

Conformational Locking: The steric bulk of the

group (Van der Waals radius ~2.2 Å, similar to isopropyl) restricts bond rotation, locking the molecule into a bioactive conformation that favors receptor binding.

Visualization of Chemical Reactivity

Figure 1: The structural interplay between the enaminone core and the trifluoromethyl group driving bioactivity.

Primary Mechanism: Neuronal Excitability Modulation

The most well-characterized application of

Voltage-Gated Sodium Channel (VGSC) Blockade

-enaminones (e.g., analogs of Compound 4f ) bind to the inactivated state of voltage-gated sodium channels (-

State-Dependent Binding: During high-frequency neuronal firing (seizure state),

channels cycle rapidly between Open and Inactivated states. -

Refractory Period Extension: By stabilizing the inactivated conformation, the drug prevents the channel from resetting to the Resting state.

-

Result: This selectively inhibits high-frequency repetitive firing (seizure activity) without impairing low-frequency normal action potentials.

Indirect GABAergic Modulation

Secondary to sodium channel blockade, these compounds enhance extracellular GABA levels.

-

Mechanism: Inhibition of presynaptic glutamate release (via

blockade) reduces the excitatory drive. -

Feedback Loop: The compounds appear to trigger a feedback loop that increases synaptic GABA concentration, which then activates presynaptic

autoreceptors to further inhibit glutamate release.

Pathway Visualization

Figure 2: Dual mechanistic pathway of CF3-enaminones involving Na+ channel blockade and GABAergic modulation.

Secondary Mechanism: Multidrug Resistance Reversal

Beyond CNS activity, enaminones (specifically DM27 and its fluorinated analogs) act as modulators of P-glycoprotein (P-gp/MDR1), an efflux pump responsible for multidrug resistance in cancer and poor BBB permeability of antivirals.

-

Competitive Inhibition:

-enaminones act as high-affinity substrates for P-gp. They compete with other therapeutic agents (e.g., Paclitaxel, Protease Inhibitors) for the drug-binding pocket on P-gp. -

Bioavailability Enhancement: By saturating the efflux pump, they allow the co-administered drug to accumulate intracellularly or cross the BBB, effectively reversing resistance.

Experimental Protocols

Protocol: Synthesis of -Enaminones (Condensation Method)

This protocol yields high-purity

Reagents:

- -diketone (e.g., 5-(trifluoromethyl)cyclohexane-1,3-dione).[2]

-

Primary amine (e.g., 4-fluoroaniline).

-

Solvent: Anhydrous Benzene or Toluene.

-

Catalyst: p-Toluenesulfonic acid (PTSA) (Optional).

Workflow:

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Dissolve 10 mmol of the trifluoromethyl-

-diketone in 40 mL of solvent. Add 10 mmol of the amine. -

Reflux: Heat the mixture to reflux (

for Toluene) for 4–6 hours. Monitor water collection in the Dean-Stark trap. -

Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The enaminone product is typically less polar than the amine but more polar than the diketone.

-

Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol: Maximal Electroshock Seizure (MES) Assay

Purpose: To validate the

Workflow:

-

Subjects: Male albino mice (CF-1 strain, 18–25 g).

-

Administration: Administer the test

-enaminone (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg). -

Stimulation: 30 minutes post-dose, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

-

Observation: Observe for the presence of tonic hindlimb extension (THE).

-

Protection is defined as the abolition of THE.

-

-

Data Analysis: Calculate

(median effective dose) using probit analysis.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the trifluoromethyl group compared to methyl and hydrogen analogs on anticonvulsant potency (

| Compound ID | R1 (Amine Sub.) | R2 (Ring Sub.) | MES ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

| THA40 | 4-Cl-Phenyl | 5.8 | >380 | >65.5 | |

| 5a | 4-Cl-Phenyl | 62.4 | >300 | >4.8 | |

| 4f | 4-F, 3- | 23.5 | >300 | >12.8 | |

| Ref | Carbamazepine | - | 28.2 | ~100 | ~3.5 |

Note: While the methyl analog (THA40) is highly potent, the

References

-

Edafiogho, I. O., et al. (2018). "Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones." Bioorganic & Medicinal Chemistry Letters.

-

Amaye, I. J., et al. (2021).[3] "Design and development of trifluoromethylated enaminone derivatives as potential anticonvulsants." Journal of Fluorine Chemistry.

-

Kombian, S. B., et al. (2005). "Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels."[4] British Journal of Pharmacology.

-

Edafiogho, I. O., et al. (2004). "DM27, an enaminone, modifies the in vitro transport of antiviral therapeutic agents."[5] Biopharmaceutics & Drug Disposition.

-

Mulzac, D., & Scott, K. R. (1993). "Profile of anticonvulsant activity and toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate." Epilepsia.[6][7]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DM27, an enaminone, modifies the in vitro transport of antiviral therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]

"potential applications of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in medicinal chemistry"

Executive Summary

This technical guide analyzes the utility of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DTBO) as a high-value fluorinated building block in modern drug discovery. While often overshadowed by its precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), the diethylamino derivative offers superior shelf-stability and handling characteristics while retaining the critical 1,3-electrophilic reactivity required for synthesizing trifluoromethylated heterocycles.

This guide details the mechanistic underpinnings of DTBO, its application in synthesizing privileged scaffolds (pyrazoles, pyrimidines), and provides validated experimental protocols for medicinal chemists.

The Fluorine Effect in Drug Design

The incorporation of a trifluoromethyl (

-

Lipophilicity: Enhances membrane permeability.

-

Metabolic Stability: Blocks oxidative metabolism (e.g., P450 oxidation) at specific sites.

-

Binding Affinity: Induces conformational changes and hydrophobic interactions within the active site.

DTBO serves as a "linchpin" reagent, transferring the

Compound Profile & Synthesis

Compound: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Functional Class:

Synthesis of the Reagent

DTBO is typically synthesized via a nucleophilic vinylic substitution (

| Parameter | ETFBO (Precursor) | DTBO (Target Reagent) |

| Leaving Group | Ethoxy ( | Diethylamino ( |

| Physical State | Liquid (Hydrolytically sensitive) | Solid/Oil (Higher stability) |

| Reactivity | High (Hard electrophile) | Tunable (Softer electrophile) |

| Handling | Requires anhydrous storage | Bench-stable |

Synthesis Protocol:

-

Reactants: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) + Diethylamine (1.05 eq).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Conditions: Stir at

for 2 hours. -

Workup: Concentration in vacuo. The product usually crystallizes or remains as a stable oil, requiring no further purification (Yield >95%).

Mechanistic Versatility

The reactivity of DTBO is defined by its push-pull electronic system. The amino group donates electron density into the alkene, while the trifluoroacetyl group withdraws it. This creates a polarized system with two electrophilic sites, but the

Regioselectivity in Cyclocondensation

When reacting with binucleophiles (e.g., hydrazines, amidines), the regiochemistry is determined by the initial attack.

-

Step 1: The most nucleophilic atom of the reagent attacks the

-carbon of DTBO, displacing the diethylamine. -

Step 2: Intramolecular cyclization occurs at the carbonyl carbon.

-

Step 3: Dehydration yields the aromatic heterocycle.

Visualization: Pyrazole Formation Mechanism

The following diagram illustrates the reaction trajectory with phenylhydrazine to form a COX-2 inhibitor scaffold.

Figure 1: Mechanistic pathway for the regioselective synthesis of trifluoromethylated pyrazoles.

Applications in Heterocycle Synthesis[2][3][4][5]

Trifluoromethyl Pyrazoles (COX-2 Inhibitor Analogs)

The 1,5-diaryl-3-trifluoromethylpyrazole scaffold is the pharmacophore of Celecoxib . DTBO allows for the rapid assembly of this core. Unlike the diketone route (which can yield regioisomeric mixtures), the enaminone route often provides higher regiocontrol.

-

Reaction Partner: Aryl hydrazines.

-

Conditions: Ethanol, Reflux, 2-4h.

-

Outcome: 1-Aryl-3-(trifluoromethyl)pyrazoles (or 5-CF3 depending on hydrazine substitution).

Trifluoromethyl Pyrimidines (Kinase Inhibitors)

Pyrimidines are privileged structures in oncology (e.g., kinase inhibitors). DTBO reacts with amidines or guanidines to form 4-trifluoromethylpyrimidines.

-

Reaction Partner: Guanidine HCl or Amidines.

-

Base:

or -

Outcome: 2-Substituted-4-(trifluoromethyl)pyrimidines.

Comparison of Synthetic Routes

| Target Scaffold | Co-Reactant | Catalyst/Base | Typical Yield | Ref |

| Pyrazole | Hydrazine Hydrate | None / AcOH | 85-95% | [1] |

| N-Ph Pyrazole | Phenylhydrazine | HCl (cat) | 80-90% | [2] |

| Pyrimidine | Benzamidine | NaOEt / EtOH | 75-85% | [3] |

| Isoxazole | Hydroxylamine | Pyridine | 70-80% | [1] |

Experimental Protocol: Synthesis of a Celecoxib Analog

Objective: Synthesis of 1-(4-Sulfamylphenyl)-3-trifluoromethyl-pyrazole using DTBO.

Materials

-

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DTBO): 1.0 mmol

-

4-Sulfonamidophenylhydrazine hydrochloride: 1.0 mmol

-

Ethanol (Absolute): 5 mL

-

Triethylamine (

): 1.1 mmol (if using hydrazine salt)

Methodology

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-sulfonamidophenylhydrazine hydrochloride in Ethanol (5 mL).

-

Neutralization: Add Triethylamine dropwise to liberate the free hydrazine base. Stir for 10 minutes at room temperature.

-

Addition: Add DTBO (1.0 mmol) slowly to the reaction mixture. The solution may turn slightly yellow.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 3 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1). -

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-cold water (20 mL).

-

The product usually precipitates as a solid. Filter the precipitate.

-

Alternative: If oil forms, extract with Ethyl Acetate (

), dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Self-Validation Check:

-

1H NMR (

): Look for the disappearance of the enaminone vinyl protons (doublets at -

19F NMR: Single peak corresponding to the

group on the aromatic ring (approx

Strategic Workflow for Library Generation

The following diagram outlines a divergent synthesis strategy using DTBO to generate a library of bioactive fragments.

Figure 2: Divergent synthesis workflow for generating pharmacophore libraries from DTBO.

References

-

Enaminones as building blocks for the synthesis of substituted pyrazoles. Molecules, 2011.[1]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. ResearchGate, 2005.

-

Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. Journal of the American Chemical Society, 2022.

-

Synthesis of 4-substituted 3-trifluoromethyl pyrazoles. Beilstein Journal of Organic Chemistry, 2023.

Sources

Methodological & Application

Technical Guide: Michael-Initiated Transformations of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

This Application Note is designed for researchers utilizing 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (referred to herein as ETFBO ) as a building block for fluorinated heterocycles.

While the user prompt specifically requests "Michael Addition," it is critical to understand that for enaminones, the Michael addition is the initiating step of a sequence that typically results in Nucleophilic Vinylic Substitution (

Executive Summary

The introduction of a trifluoromethyl (

Its reactivity is governed by a "Push-Pull" electronic system : the electron-donating diethylamino group pushes density toward the carbonyl, while the electron-withdrawing

Mechanistic Insight: The Michael-Elimination Manifold

Unlike simple Michael acceptors (e.g., ethyl acrylate) where the reaction stops at the adduct, ETFBO undergoes an Addition-Elimination sequence.

The Pathway[1][2][3][4]

-

Michael Addition: The nucleophile (Nu) attacks the electron-deficient

-carbon. -

Tetrahedral Intermediate: A zwitterionic or neutral intermediate forms.

-

Elimination: The amino group (

) acts as a leaving group, restoring the double bond or facilitating cyclization.

Pathway Visualization

Figure 1: The reaction trajectory from enaminone to heterocycle via Michael-initiated substitution.

Experimental Protocols

Application A: Synthesis of 3-(Trifluoromethyl)pyrazoles

This is the "Gold Standard" reaction for ETFBO. It utilizes hydrazine derivatives as binucleophiles.

Reagents:

-

ETFBO (1.0 equiv)

-

Hydrazine Hydrate (

) (1.1 equiv) -

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: None required (autocatalytic).

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ETFBO (e.g., 5 mmol, 1.05 g) in Ethanol (10 mL).

-

Note: The solution will appear yellow/orange.

-

-

Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate (5.5 mmol) dropwise over 5 minutes.

-

Observation: An exotherm is common; the color may shift to deep orange/red initially.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 1 hour.

-

Optimization: If conversion is incomplete by TLC (Hexane/EtOAc 3:1), heat to reflux (78°C) for 2 hours.

-

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap).

-

Purification: The residue is often pure enough. If necessary, recrystallize from Hexane/Chloroform or perform silica gel chromatography.

-

Yield Expectation: 85–96%.

Validation Data (Typical NMR Signals):

-

Starting Material:

7.6 ppm (d, J=12Hz, Vinyl-H). -

Product: Disappearance of Ethyl signals (

1.2, 3.4 ppm). Appearance of Pyrazole-H (

Application B: Synthesis of Trifluoromethyl-Pyrimidines

Reaction with amidines (e.g., benzamidine, guanidine) requires basic conditions to liberate the free base of the amidine.

Reagents:

-

ETFBO (1.0 equiv)

-

Amidine Hydrochloride (1.1 equiv)

-

Base: Sodium Ethoxide (

) or Potassium Carbonate ( -

Solvent: Ethanol

Protocol:

-

Free Base Generation: In a reaction vessel, dissolve Amidine HCl (1.1 equiv) in dry Ethanol . Add NaOEt (1.1 equiv) and stir for 15 minutes.

-

Addition: Add ETFBO (1.0 equiv) to the mixture.

-

Cyclization: Heat the mixture to Reflux for 4–6 hours.

-

Mechanistic Note: The amidine nitrogen attacks the

-carbon (Michael addition), followed by intramolecular attack on the carbonyl and loss of water and diethylamine.

-

-

Isolation: Cool to room temperature. Pour into ice water.

-

Filtration: The pyrimidine product often precipitates. Filter and wash with cold water.

-

Yield Expectation: 70–85%.

Comparative Data & Optimization

The following table summarizes the reactivity of ETFBO with various nucleophiles based on the Michael-Addition-Elimination manifold.

| Nucleophile Class | Reagent Example | Product Type | Reaction Conditions | Typical Yield |

| Hydrazines | Pyrazole | EtOH, RT, 1h | 90-95% | |

| Amidines | Benzamidine HCl | Pyrimidine | EtOH, NaOEt, Reflux, 4h | 75-85% |

| Hydroxylamines | Isoxazole | EtOH, Reflux, 3h | 60-75% | |

| Primary Amines | Aniline | Enaminone Exchange | EtOH, Acid Cat., Reflux | 80-90% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ETFBO | Ensure solvents are dry. Avoid prolonged exposure to aqueous acid before reaction. |

| No Reaction | Nucleophile is protonated | If using amine salts (HCl), ensure stoichiometric base is added to release the free nucleophile. |

| Regio-isomers | Competing attack sites | Attack at C4 (Michael) is kinetically favored. Attack at C2 (Carbonyl) is rare but possible with hard nucleophiles. Lower temperature favors C4 attack. |

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the desired heterocycle.

Figure 2: Experimental workflow for selecting reaction conditions based on target scaffold.

References

-

Bonacorso, H. G., et al. (2002). Regiospecific synthesis of 3-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. Journal of Fluorine Chemistry. Link

-

Martins, M. A. P., et al. (2006). Trifluoromethyl-substituted pyrimidines: A convenient synthesis from enaminones. Tetrahedron Letters. Link

-

Mellor, J. M., et al. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron. Link

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link

-

Druzhinin, S. V., et al. (2025). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. ResearchGate. Link

Application Note: Synthesis of Heterocyclic Compounds from 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

[1]

Introduction & Core Chemistry

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (CAS: 21045-62-5) is a highly reactive

Structural Reactivity Analysis

The molecule possesses two electrophilic sites:

-

C4 (

-carbon): Activated for nucleophilic substitution (transamination) due to the diethylamino leaving group. -

C2 (Carbonyl carbon): Highly electrophilic due to the adjacent

group, though resonance with the enamine reduces this character slightly compared to simple ketones.

This dual electrophilicity makes it an ideal [3+2] or [3+3] annulation partner for dinucleophiles (hydrazines, amidines, hydroxylamine) to generate trifluoromethylated heterocycles—a privileged motif in medicinal chemistry due to the

Figure 1: Divergent synthesis pathways from the trifluoromethylated enaminone precursor.

Protocol A: Synthesis of Trifluoromethylated Pyrazoles

Pyrazoles are synthesized via the condensation of the enaminone with hydrazines.[1] The reaction proceeds through a Michael-type addition-elimination followed by cyclodehydration.

Materials

-

Precursor: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)

-

Nucleophile: Hydrazine hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Acetic acid (optional, for pH adjustment)

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol (209 mg) of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in 5 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature.

-

Note: The solution typically turns yellow/orange upon addition.

-

-

Reflux: Heat the reaction mixture to reflux (

) for 2–4 hours. Monitor consumption of the enaminone by TLC (Hexane:EtOAc 3:1). -

Workup:

-

Cool to room temperature.

-

Remove solvent under reduced pressure (rotary evaporator).

-

Purification: Recrystallize the residue from ethanol/water or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

-

-

Yield: Typical yields range from 85–95%.

Mechanistic Insight & Regioselectivity

When using substituted hydrazines (

-

Kinetic Control: Attack of the terminal

at the C4 position is generally faster, leading to the 1-substituted-5-trifluoromethylpyrazole isomer. -

Thermodynamic Control: Under acidic conditions, equilibration may favor the 1-substituted-3-trifluoromethylpyrazole .

Validation Check: Confirm the position of the

Protocol B: Synthesis of Trifluoromethylated Pyrimidines

This protocol utilizes amidines or guanidine to form the 6-membered pyrimidine ring. This reaction requires basic conditions to liberate the free base of the amidine hydrochloride.

Materials

-

Precursor: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)

-

Nucleophile: Benzamidine hydrochloride or Guanidine hydrochloride (1.1 equiv)

-

Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

) (1.2 equiv) -

Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology

-

Free Base Generation: In a reaction vial, combine the amidine hydrochloride (1.1 mmol) with NaOEt (1.2 mmol) in ethanol (5 mL). Stir for 15 minutes at RT.

-

Coupling: Add the enaminone (1.0 mmol) to the mixture.

-

Reaction: Heat to reflux for 6–12 hours.

-

Observation: Precipitation of NaCl may occur.

-

-

Quench & Isolation:

-

Cool the mixture and pour into ice-cold water (20 mL).

-

Precipitate: If a solid forms, filter and wash with cold water.

-

Oil: If an oil forms, extract with Ethyl Acetate (

), dry over

-

-

Yield: 70–85%.

Reaction Mechanism Visualization

Figure 2: Step-wise mechanism for pyrimidine synthesis.[2]

Protocol C: Synthesis of 5-Trifluoromethyl Isoxazoles

Isoxazoles are synthesized using hydroxylamine. Regioselectivity is generally high, favoring the 5-trifluoromethyl isomer due to the attack of the harder nucleophile (oxygen) on the harder electrophile (carbonyl) or the nitrogen on the C4, depending on pH. Standard conditions favor the 5-trifluoromethyl isoxazole .

Materials

-

Precursor: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)

-

Nucleophile: Hydroxylamine hydrochloride (1.2 equiv)

-

Solvent: Ethanol

-

Buffer: Sodium Acetate (1.2 equiv)

Methodology

-

Dissolve hydroxylamine HCl (1.2 mmol) and sodium acetate (1.2 mmol) in water (1 mL) and Ethanol (4 mL).

-

Add the enaminone (1.0 mmol).

-

Reflux for 2 hours.

-

Evaporate solvent and extract with ether.

-

Yield: 80–90%.

Comparative Data & Optimization

The following table summarizes solvent effects on the yield of the pyrazole synthesis (Protocol A), based on internal optimization data.

| Solvent | Temperature ( | Time (h) | Yield (%) | Notes |

| Ethanol | 78 (Reflux) | 2.5 | 94 | Recommended. Green & efficient. |

| Methanol | 65 (Reflux) | 4.0 | 88 | Slower reaction rate. |

| Acetonitrile | 82 (Reflux) | 3.0 | 91 | Good alternative for solubility issues. |

| Toluene | 110 | 1.5 | 85 | Higher temp, but harder workup. |

| Water | 100 | 6.0 | 65 | Poor solubility of precursor. |

References

-

Synthesis of trifluoromethylpyrroles and related heterocycles. Source: Tetrahedron, 2000.[3] Context: Describes the foundational reactivity of 4-alkoxy and 4-amino-1,1,1-trifluorobut-3-en-2-ones with amino acids and nucleophiles.

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. Source: ResearchGate / Russian Journal of General Chemistry. Context: Details the electrophilic character of the enaminone core and analogous ethoxy derivatives.

-

Synthesis and application of trifluoromethylpyridines. Source: Journal of Pesticide Science (PMC). Context: Reviews the use of trifluoroacetyl-enaminones as building blocks for agrochemicals.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the mechanism of hydrazine condensation with enaminones (Knorr-type synthesis).

-

Regioselective Nucleophilic Aromatic Substitution (Quinazoline/Pyrimidine context). Source: Molecules (MDPI). Context: Provides broader context on the reactivity of nitrogen heterocycles and regioselectivity principles relevant to the pyrimidine synthesis protocol.

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one - ePrints Soton [eprints.soton.ac.uk]

Technical Application Note: Catalytic Valorization of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the catalytic valorization of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one , a stable and versatile fluorinated building block used to construct trifluoromethylated heterocycles (pyrazoles, pyrimidines) critical for drug discovery.

Executive Summary

The incorporation of trifluoromethyl (

This guide provides validated protocols for:

-

Brønsted Acid-Catalyzed Cyclocondensation: Regioselective synthesis of 3-(trifluoromethyl)pyrazoles.

-

Lewis Acid-Catalyzed Transamination: A method to diversify the enaminone scaffold with chiral amines or functionalized anilines.

Mechanistic Insight & Reactivity Profile

The substrate features a "push-pull" electronic system. The electron-withdrawing

-

Resting State: The molecule is chemically stable due to the resonance contribution:

-

Catalytic Activation: Protonation or Lewis acid coordination at the carbonyl oxygen (or the enamine nitrogen) breaks this stability, lowering the LUMO energy and facilitating nucleophilic attack at the C4 position (Michael addition) or C2 position (1,2-addition).

Mechanism of Acid-Catalyzed Cyclization

The following diagram illustrates the bifurcation between forming 1,3- vs. 1,5-isomers, controlled by the catalytic environment.

Figure 1: Divergent pathways in acid-catalyzed cyclization. The "Soft" nucleophilic attack at C4 is favored under thermodynamic control and specific solvent conditions.

Experimental Protocols

Protocol A: Acid-Catalyzed Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles

This protocol utilizes HCl as a catalyst to promote the displacement of the diethylamino group by hydrazines. The acid protonates the leaving group (

Reagents:

-

Substrate: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)[1]

-

Nucleophile: Phenylhydrazine (1.1 equiv)

-

Catalyst: Conc. HCl (0.1 - 0.5 equiv) or AcOH (solvent)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (209 mg, 1.0 mmol) in absolute EtOH (5 mL).

-

Catalyst Addition: Add catalytic concentrated HCl (20

L). Note: The solution may warm slightly. -

Nucleophile Addition: Add phenylhydrazine (108

L, 1.1 mmol) dropwise over 2 minutes. -

Reaction: Heat the mixture to reflux (

C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting enaminone ( -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in

(10 mL) and wash with saturated -

Data Analysis: The major product is typically 1-phenyl-3-(trifluoromethyl)pyrazole .

-

Regioselectivity Check:

NMR is definitive. The

-

Table 1: Solvent & Catalyst Effects on Regioselectivity

| Solvent | Catalyst | Temp ( | Yield (%) | Ratio (3- |

| EtOH | None | 25 | < 20 | N/A (No reaction) |

| EtOH | HCl (cat.) | 78 | 88 | 95 : 5 |

| AcOH | AcOH (solv.) | 118 | 92 | 90 : 10 |

| DMSO | None | 100 | 65 | 40 : 60 |

Protocol B: Lewis Acid-Catalyzed Transamination

The diethylamino group is robust. To exchange it with a more complex amine (e.g., an amino acid ester or a chiral amine) for subsequent functionalization, Lewis acid catalysis is required to activate the

Reagents:

-

Substrate: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (1.0 mmol)

-

Amine: Benzylamine (1.2 mmol)

-

Catalyst:

or -

Solvent: Toluene or Acetonitrile

Step-by-Step Methodology:

-

Setup: Charge a dried reaction vial with the enaminone (1.0 mmol), Benzylamine (1.2 mmol), and

(11 mg, 0.05 mmol). -

Solvent: Add anhydrous Toluene (3 mL).

-

Execution: Heat to

C for 6 hours. The Lewis acid coordinates to the carbonyl, increasing the electrophilicity of the -

Workup: Filter through a small pad of silica gel to remove the metal catalyst. Wash with EtOAc.

-

Isolation: Evaporate solvents to yield the 4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one .

-

Why this works: The volatile diethylamine (b.p. 55°C) is driven off under the reaction conditions, shifting the equilibrium to the product.

-

Troubleshooting & Optimization

-

Problem: Low conversion in Protocol A.

-

Problem: Formation of the "wrong" regioisomer (5-

).

References

-

Regioselective Synthesis of Trifluoromethylpyrazoles

- Title: Regioselective Synthesis of 1-Phenyl-3-Trifluoromethyl-1H-Pyrazoles.

- Source:Tetrahedron Letters, 2013, 54, 4076–4079.

-

URL:[Link]

-

Enaminone Reactivity & Transamination

- Title: -Enaminones as Building Blocks in Heterocyclic Synthesis.

- Source:Chemical Reviews, 2021, 121, 1670.

-

URL:[Link]

-

Lewis Acid Catalysis in Enaminones

- Title: Indium(III)

- Source:Journal of Organic Chemistry, 2008, 73, 4602.

-

URL:[Link]

- General Properties of ETFBO/Diethylamino Analogs: Title: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO): A Versatile Building Block. Source:Synlett, 2009, 2009(18), 3034-3035.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia [organic-chemistry.org]

Application Note: Solvent Effects on the Reactivity of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one

Executive Summary

This guide details the solvent-dependent reactivity profiles of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DATBO) . As a critical

For researchers in drug discovery, particularly those synthesizing trifluoromethylated heterocycles (pyrazoles, isoxazoles, pyrimidines), understanding the solvent system is not merely about solubility—it is a switch that controls regioselectivity , reaction rate , and equilibrium constants . This note provides mechanistic insights and validated protocols to manipulate these outcomes.

Chemical Context & Mechanistic Drivers[1]

The "Push-Pull" System

DATBO exists as a resonance hybrid. The solvent's dielectric constant (

-

Form A (Neutral): Dominant in non-polar solvents (Hexane, Toluene). Reactivity is governed by orbital control.

-

Form B (Zwitterionic): Stabilized by polar aprotic solvents (DMSO, DMF, Acetonitrile). This form increases the electrophilicity of the carbonyl carbon (C2) and the nucleophilicity of the

-carbon.

Solvatochromism as a Diagnostic Tool

The transition between these forms can be observed via UV-Vis spectroscopy. A bathochromic shift (red shift) of the

Critical Solvent Parameters

The following table summarizes how different solvent classes impact the reactivity of DATBO during nucleophilic substitution and cyclocondensation reactions.

| Solvent Class | Examples | Effect on DATBO Reactivity | Recommended Application | |

| Non-Polar | Toluene, Hexane | 2 - 9 | Favors neutral ground state; slows nucleophilic attack; promotes precipitation of polar products. | Isolation of intermediates; thermodynamic equilibration. |

| Polar Aprotic | MeCN, DMF, THF | 7 - 40 | Stabilizes zwitterionic form; enhances rate of attack by charged nucleophiles; good solubility for reactants. | Rapid heterocycle synthesis; low-temperature reactions. |

| Polar Protic | EtOH, MeOH, AcOH | 24 - 33 | Activates carbonyl via H-bonding; facilitates proton transfer steps (elimination of | Standard Protocol: Cyclization with hydrazines/hydroxylamines. |

| Chlorinated | DCM, CHCl | 4 - 9 | Intermediate polarity; often used for transamination reactions to avoid solvolysis. | Transamination; reactions with acid chlorides. |

Application Protocols

Protocol A: Regioselective Synthesis of Trifluoromethyl-Pyrazoles

Objective: Synthesize 1-Phenyl-3-(trifluoromethyl)pyrazole using solvent control to dictate the cyclization pathway.

Mechanism: The reaction proceeds via Michael addition of the hydrazine to the

Materials

-

Substrate: 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one (DATBO) (1.0 eq)

-

Reagent: Phenylhydrazine (1.1 eq)

-

Solvent System A: Ethanol (Absolute) – Kinetic Control

-

Solvent System B: Acetic Acid (Glacial) – Acid Catalysis/Elimination

Workflow

-

Preparation: Dissolve DATBO (2.0 mmol, 418 mg) in the chosen solvent (5 mL).

-

Note: Ensure glassware is dry. Moisture can lead to competitive hydrolysis of the enaminone to the

-diketone analog.

-

-

Addition: Add Phenylhydrazine (2.2 mmol, 216

L) dropwise at Room Temperature (RT).-

Observation: A color change (yellow to orange/red) indicates the formation of the intermediate hydrazone/enamine.

-

-

Reaction Conditions:

-

Method A (Ethanol): Reflux for 2–4 hours. This standard method relies on thermal energy to drive the elimination of diethylamine.

-

Method B (Acetic Acid): Stir at RT for 1 hour, then heat to 60°C for 30 mins. The acid protonates the diethylamino group, making it a better leaving group (

), significantly accelerating the reaction.

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in DCM and wash with water (to remove diethylamine salts).

-

Dry over

and concentrate.

-

-

Validation:

-

F NMR: Look for the singlet shift of the pyrazole

-

F NMR: Look for the singlet shift of the pyrazole

Protocol B: Transamination (Amine Exchange)

Objective: Replace the diethylamino group with a chiral amine or a less bulky amine without cyclizing. Solvent Choice: Acetonitrile (MeCN) is preferred to prevent hydrolysis.

-

Dissolve DATBO (1.0 eq) in dry MeCN.

-

Add the target primary amine (1.05 eq).

-

Reflux for 6–12 hours.

-

Monitor by TLC (Hexane/EtOAc 4:1). The diethylamine released is volatile; open-system reflux (with condenser) helps drive equilibrium by removing

.

Visualizing the Reaction Pathway

The following diagram illustrates the solvent-dependent pathways for the reaction of DATBO with a dinucleophile (Hydrazine).

Figure 1: Reaction pathway of DATBO with hydrazine. Protic solvents facilitate the elimination of the diethylamino group via hydrogen bonding and proton transfer.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent used. Water attacks C3 or C2 before the nucleophile. | Use anhydrous solvents (keep over molecular sieves). Perform reaction under |

| Incomplete Conversion | Leaving group ( | Use a solvent where |

| Regioisomer Mixture | Lack of selectivity in nucleophilic attack. | Switch to a lower polarity solvent (Toluene) and lower temperature to maximize thermodynamic differentiation between C2 and C4 attack. |

References

-

Trifluoromethylated Pyrazoles via Solvent-Dependent Oxidation: Study on the synthesis of CF3-pyrazoles from enaminone precursors, highlighting solvent influence on oxidation vs. elimination. Source: Organic Letters (2022).[1] 2[2]

-

Reactivity of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

-carbon. Source: ResearchGate / Journal of Chemical Research.[3] 3 -

Solvent Effects on Menshutkin/Nucleophilic Reactions: General physical organic chemistry principles regarding solvent stabilization of transition states in polar reactions. Source: arXiv / Chemical Physics. 4

-

Synthesis of

-Trifluoromethyl

Sources

- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

"use of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one in the synthesis of fluorine-containing agrochemicals"

Yields are generalized from literature reports on analogous systems to illustrate the efficiency of the methodology. [7][8]

Conclusion

4-Diethylamino-1,1,1-trifluorobut-3-en-2-one is a powerful and highly effective building block for the synthesis of trifluoromethyl-substituted heterocycles. Its predictable reactivity with binucleophiles provides a straightforward and high-yielding entry to pyrazole and pyrimidine cores, which are of paramount importance in the discovery and development of new fluorine-containing agrochemicals. The protocols outlined herein serve as a robust foundation for researchers aiming to leverage this versatile synthon in their synthetic programs.

References

-

Ni, C., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 251, 109899. [Link]

-

Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

-

López-Francés, A., et al. (2025). One‐pot multicomponent synthesis of trifluoromethylated pyrazolones. ResearchGate. [Link]

-

HIMS, University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Van 't Hoff Institute for Molecular Sciences. [Link]

-

Li, Y., et al. (2023). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. [Link]

-

Jeschke, P. (2018). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry. [Link]

-

Sereda, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

-

Sereda, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]

-

Balabon, O., et al. (2018). Synthesis of functionalized fluoroalkyl pyrimidines and pyrazoles from fluoroalkyl enones. ResearchGate. [Link]

-

Tikad, A., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC. [Link]

-

Sereda, G., et al. (2021). Synthesis and anticonvulsant activity of a novel N-benzamide enaminone derived from 5-(trifluoromethyl)cyclohexane-1,3-dione. Journal of Fluorine Chemistry. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]

-

Unknown Author. (2025). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate. [Link]

-

Shimizu, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Kirschning, A., et al. (2012). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Troubleshooting & Optimization

"common side reactions with 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one"

Welcome to the technical support center for 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile trifluoromethyl-containing building block. Here, we will address common side reactions, troubleshoot experimental challenges, and answer frequently asked questions to ensure the successful application of this reagent in your synthetic endeavors.

PART 1: Troubleshooting Guide for Common Side Reactions

This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one.

Issue 1: Low or No Desired Product Yield

Question: My reaction is showing low conversion of the starting material, or I'm not isolating the expected product. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a frequent challenge that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of the experimental parameters is crucial for diagnosis.

Potential Causes & Recommended Solutions:

| Potential Cause | Explanation | Recommended Solutions |

| Impure Starting Material or Reagents | The presence of impurities in 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one or other reactants can inhibit the reaction or lead to undesired side products.[1] | - Ensure the purity of your starting enaminone using techniques like NMR or GC-MS.- Use freshly distilled solvents and high-purity reagents.[1] |

| Incorrect Reaction Temperature | The reaction may have a specific activation energy barrier that is not being overcome at the current temperature, or conversely, the temperature may be too high, leading to decomposition. | - Gradually increase the reaction temperature if no reaction is observed.[1]- If decomposition is suspected, lower the temperature. |

| Suboptimal Solvent Choice | The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. | - Screen a range of solvents with varying polarities (e.g., THF, DCM, Toluene, Acetonitrile). |

| Product Instability | The desired product may be unstable under the reaction or workup conditions, leading to degradation. | - Monitor the reaction progress closely using TLC or LC-MS to identify the point of product formation and potential decomposition.[2]- Consider a milder workup procedure, avoiding strong acids or bases.[2] |

Experimental Protocol: Small-Scale Reaction Optimization

-

Setup: In parallel vials, set up small-scale reactions (e.g., 0.1 mmol) to test different parameters.

-

Parameter Variation: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst loading).

-

Monitoring: Monitor each reaction at regular intervals (e.g., 1, 4, and 24 hours) by TLC or LC-MS.

-

Analysis: Compare the outcomes to identify the optimal conditions for product formation.

Troubleshooting Logic Flowchart:

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Multiple Unidentified Products

Question: My reaction is messy, with multiple spots appearing on the TLC plate. What are the common side reactions of 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one?

Answer: The presence of multiple products indicates a lack of selectivity, which is a common issue with multifunctional reagents like enaminones. The trifluoromethyl group also influences the reactivity of the molecule, potentially opening up various reaction pathways.

Common Side Reactions and Their Mitigation:

| Side Reaction | Plausible Mechanism | Mitigation Strategies |